Benzylhydrazine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Benzylhydrazine dihydrochloride and its derivatives involves multiple steps, starting from basic chemicals to the final product through a series of chemical reactions. For example, a derivative of benzylhydrazine dihydrochloride was synthesized from (S)-pyroglutamic acid as the starting material, showcasing the compound's utility in creating peptidomimetic derivatives with a constrained conformation (Gloanec et al., 2002). Another synthesis route involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, demonstrating the versatility of benzylhydrazine derivatives in forming phthalazines (Aljaar et al., 2013).
Molecular Structure Analysis
The molecular structure of Benzylhydrazine dihydrochloride derivatives can be intricately detailed, showcasing a variety of bonding arrangements and geometries. For instance, the crystal structure of a benzylhydrazine derivative was determined, revealing a complex arrangement of molecules (Xia, 2001). These structural analyses are crucial for understanding the chemical behavior and potential applications of the compounds.
Chemical Reactions and Properties
Benzylhydrazine dihydrochloride participates in numerous chemical reactions, leading to a variety of products with significant biological and chemical properties. For example, novel biologically active compounds were synthesized from benzylhydrazine derivatives, indicating the potential for pharmaceutical applications (Zia-ur-Rehman et al., 2009). Another study highlighted the synthesis of benzimidazoles and benzothiazoles through oxidative cyclization, showcasing the compound's versatility (Naresh et al., 2014).
Physical Properties Analysis
The physical properties of Benzylhydrazine dihydrochloride derivatives, such as melting points, solubility, and crystal structure, play a crucial role in determining their applicability in various fields. Studies like the one conducted by Kong et al. (2012) on carboxylic acid functionalized compounds illustrate the impact of physical properties on the compound's ability to form supramolecular structures (Kong et al., 2012).
Scientific Research Applications
1. Inhibitor in Carbonic Anhydrase-Related Processes
Benzylhydrazine dihydrochloride, as a component of some diuretics like hydrochlorothiazide and bumetanide, acts as an inhibitor of carbonic anhydrase (CA) isozymes. This inhibition is relevant in conditions like hypertension, obesity, epilepsy, and cancer. It's noted that the inhibition of renal CAs leads to increased nitrite excretion in urine, suggesting a role in nitrite reabsorption in humans (Carta & Supuran, 2013).
2. Component in Synthesis of Biologically Active Compounds
Benzylhydrazine dihydrochloride is used in the synthesis of various heterocyclic compounds showing potential biological activities. For instance, it's involved in the synthesis of compounds that exhibit antibacterial and antifungal activities (Mohareb et al., 2007).
3. Role in Monoamine Oxidase Inhibition
It has been found to play a role in monoamine oxidase (MAO) inhibition, which is significant in studying neurological disorders. Compounds derived from benzylhydrazine have shown to be effective MAO inhibitors (Bojarska-Dahlig, 2010).
4. Use in Anticancer Research
Benzylhydrazine dihydrochloride derivatives have been synthesized and evaluated for their antitumor activities. These derivatives inhibited cell growth in various cancer cell lines, showcasing their potential in cancer research (Easmon et al., 2006).
5. Development of Novel Drug Formulations
In pharmaceutical research, benzylhydrazine dihydrochloride is used in the development of new drug formulations. For instance, it's used in the preparation of orally disintegrating tablets, offering ease of use for patients with conditions like Parkinson's disease (Zhang et al., 2019).
properties
IUPAC Name |
benzylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJHOJKVMMEMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
555-96-4 (Parent) | |
Record name | Hydrazine, benzyl-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020570961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020157 | |
Record name | Benzylhydrazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylhydrazine dihydrochloride | |
CAS RN |
20570-96-1 | |
Record name | Hydrazine, benzyl-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020570961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylhydrazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylhydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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